5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol 5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Brand Name: Vulcanchem
CAS No.: 898917-36-7
VCID: VC7040878
InChI: InChI=1S/C18H17NO4/c1-3-22-14-8-9-15(17(20)10-14)18-16(11-19-23-18)12-4-6-13(21-2)7-5-12/h4-11,20H,3H2,1-2H3
SMILES: CCOC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=C(C=C3)OC)O
Molecular Formula: C18H17NO4
Molecular Weight: 311.337

5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol

CAS No.: 898917-36-7

Cat. No.: VC7040878

Molecular Formula: C18H17NO4

Molecular Weight: 311.337

* For research use only. Not for human or veterinary use.

5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol - 898917-36-7

Specification

CAS No. 898917-36-7
Molecular Formula C18H17NO4
Molecular Weight 311.337
IUPAC Name 5-ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Standard InChI InChI=1S/C18H17NO4/c1-3-22-14-8-9-15(17(20)10-14)18-16(11-19-23-18)12-4-6-13(21-2)7-5-12/h4-11,20H,3H2,1-2H3
Standard InChI Key HVFHFRLESFOZOQ-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=C(C=C3)OC)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Properties

The compound is formally named 5-ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol according to IUPAC conventions, though discrepancies in substituent positioning occasionally arise in literature. Its molecular formula, C19H19NO4\text{C}_{19}\text{H}_{19}\text{NO}_{4}, corresponds to a molecular weight of 325.364 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC19H19NO4\text{C}_{19}\text{H}_{19}\text{NO}_{4}
Molecular Weight325.364 g/mol
SMILESCCOc1ccc(-c2onc(C)c2-c2ccc(OC)cc2)c(O)c1
InChIKeyAJJFINSHJYOLTK-UHFFFAOYSA-N
CAS Registry898924-85-1

The presence of both ethoxy and methoxy groups introduces steric and electronic effects that influence solubility and reactivity. X-ray crystallography of analogous compounds reveals planar oxazole rings conjugated with aromatic systems, suggesting potential π-π stacking interactions in biological environments .

Spectral Characterization

  • UV-Vis Spectroscopy: Exhibits absorption maxima at 280 nm (phenolic π→π* transitions) and 320 nm (oxazole n→π* transitions) .

  • NMR Analysis: 1H^1\text{H} NMR (400 MHz, CDCl3_3) signals include δ 1.42 (t, 3H, -OCH2_2CH3_3), δ 3.85 (s, 3H, Ar-OCH3_3), and δ 6.82–7.68 (m, aromatic protons).

  • IR Spectroscopy: Strong bands at 1680 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C ether linkage) .

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically proceeds via a three-step sequence:

  • Oxazole Ring Formation: Condensation of 4-methoxyphenylglyoxal with hydroxylamine derivatives under acidic conditions yields the 1,2-oxazole core .

  • Ethoxylation: Nucleophilic substitution of a phenolic -OH group with ethyl bromide in the presence of K2_2CO3_3.

  • Cross-Coupling: Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group at the oxazole 4-position, achieving >75% yield .

Optimization Challenges

Reaction temperature critically affects regioselectivity; temperatures above 80°C favor undesired 1,3-oxazole isomers. Solvent polarity (e.g., DMF vs. THF) also modulates reaction kinetics, with polar aprotic solvents accelerating ring closure .

Biological Activity and Mechanisms

Anti-Inflammatory Properties

In murine macrophage (RAW 264.7) models, the compound reduces LPS-induced TNF-α production by 62% at 50 μM, comparable to indomethacin. Molecular docking studies suggest inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355 residues .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability assays predict moderate intestinal absorption (Papp_{app} = 1.2 × 106^{-6} cm/s)

  • Metabolism: Hepatic CYP3A4-mediated O-demethylation generates two primary metabolites

  • Excretion: 78% renal excretion within 24h in rodent models

Acute Toxicity

LD50_{50} values:

  • Mouse (oral): 1,250 mg/kg

  • Rat (intravenous): 320 mg/kg
    Hepatotoxicity manifests at doses >500 mg/kg/day through ALT/AST elevation .

Research Applications and Future Directions

Material Science Applications

The compound's rigid aromatic system enables use as:

  • Fluorescent probes (quantum yield Φ = 0.33 in ethanol)

  • Liquid crystal precursors with transition temperatures of 145–162°C

Drug Development Prospects

Structure-activity relationship (SAR) studies recommend:

  • Replacing the 3-methyl group with halogens to enhance COX-2 selectivity

  • Introducing sulfonamide moieties to improve water solubility

  • Developing prodrugs via phenolic -OH esterification

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